molecular formula C5H4N2O3 B14164635 3-Nitropyridine 1-oxide CAS No. 2403-01-2

3-Nitropyridine 1-oxide

Cat. No.: B14164635
CAS No.: 2403-01-2
M. Wt: 140.10 g/mol
InChI Key: NJHMJTZPDXWLCV-UHFFFAOYSA-N
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Description

3-Nitropyridine 1-oxide (CAS: Not explicitly stated in evidence; molecular formula inferred as C₅H₄N₂O₃) is a nitro-substituted pyridine derivative where the nitro group (-NO₂) is positioned at the 3rd carbon of the pyridine ring, and the N-oxide group (-N⁺-O⁻) is at the 1st position. This compound is synthesized via oxidation of 3-nitropyridine using reagents like Oxone (potassium peroxymonosulfate) in the presence of sodium bicarbonate and methanol . Key physical properties include a melting point of 158–161°C and distinct NMR spectral data (¹³C NMR δ 172.4, 160.0, etc.) . Its synthesis is part of broader studies on pyridine 1-oxides, which are pivotal intermediates in pharmaceutical and materials chemistry .

Properties

IUPAC Name

3-nitro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHMJTZPDXWLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178774
Record name Pyridine, 3-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-01-2
Record name Pyridine, 3-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration of Pyridine 1-Oxide

Reaction Mechanism and Regioselectivity

Direct nitration of pyridine 1-oxide involves electrophilic aromatic substitution, where the N-oxide group activates the ring toward nitration. Theoretical studies suggest that the N-oxide group directs incoming electrophiles to the para (C-4) position due to its strong electron-withdrawing nature. However, under modified conditions—such as mixed acid systems (HNO₃/H₂SO₄) at elevated temperatures (150–200°C)—meta (C-3) nitration becomes feasible, albeit with diminished yields (15–20%). The formation of 3-nitropyridine 1-oxide via this route is often accompanied by regioisomeric byproducts, necessitating rigorous chromatographic purification.

Industrial Challenges

A major limitation of this method is the instability of pyridine 1-oxide under strongly acidic conditions. Prolonged exposure to nitrating mixtures leads to decomposition, as evidenced by the formation of tar-like residues in pilot-scale trials. Furthermore, the requirement for high-temperature reactors increases operational costs, rendering this approach less viable for large-scale production.

Oxidation of 3-Nitropyridine to this compound

Synthesis of 3-Nitropyridine

The precursor 3-nitropyridine is typically synthesized via nitration of pyridine derivatives bearing directing groups. For example, 4-chloropyridine undergoes nitration at the C-3 position using fuming nitric acid (90%) and sulfuric acid at 50–60°C, yielding 4-chloro-3-nitropyridine with 65–70% efficiency. Subsequent hydrodechlorination using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) affords 3-nitropyridine in 85% yield.

Table 1: Nitration Conditions for 3-Nitropyridine Synthesis
Substrate Nitrating Agent Temperature (°C) Yield (%) Purity (%)
4-Chloropyridine HNO₃ (90%), H₂SO₄ 50–60 65–70 90
2-Aminopyridine HNO₃ (70%), Ac₂O 25–30 55 88

Oxidation to N-Oxide

3-Nitropyridine is oxidized to the N-oxide using mCPBA in dichloromethane (DCM) at 0–5°C, followed by 24-hour stirring at 20–25°C. The reaction proceeds via a two-electron transfer mechanism, generating m-chlorobenzoic acid as a byproduct. Workup involves pH adjustment to 4–5, filtration to remove the byproduct, and vacuum drying to isolate the target compound.

Table 2: Oxidation of 3-Nitropyridine to this compound
Parameter Details
Substrate 3-Nitropyridine (40 g)
Oxidizing Agent mCPBA (91.2 g, 1.5 eq)
Solvent Dichloromethane (320 mL)
Temperature 0–5°C (initial), 20–25°C (reaction)
Reaction Time 24 hours
Workup pH 4–5, filtration, vacuum drying
Yield 95%
Purity (HPLC) 95%

Sequential Functionalization Strategies

Directed Nitration Using Protecting Groups

Introducing a temporary directing group at the C-4 position of pyridine 1-oxide enables regioselective nitration at C-3. For instance, 4-aminopyridine 1-oxide undergoes nitration at C-3 using acetyl nitrate (AcONO₂) in acetic anhydride, followed by deprotection with hydrochloric acid. This two-step process achieves 75% overall yield but requires stringent control over reaction stoichiometry.

Halogen-Mediated Nitration

4-Bromopyridine 1-oxide is nitrated at C-3 using copper(I) nitrate (CuNO₃) in dimethylformamide (DMF) at 120°C, leveraging the ortho/para-directing effects of bromine. Subsequent debromination via hydrogenolysis yields this compound with 60% efficiency.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis
Method Advantages Disadvantages Yield (%) Scalability
Direct Nitration Single-step process Low yield, regioselectivity issues 15–20 Limited
Oxidation of 3-NP High yield, high purity Requires 3-nitropyridine precursor 90–95 High
Sequential Functional Improved regioselectivity Multi-step, costly reagents 60–75 Moderate

Chemical Reactions Analysis

Types of Reactions: 3-Nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitropyridine 1-oxide and its derivatives have various applications in organic synthesis, medicinal chemistry, and material science, owing to their unique structural and electronic properties .

Synthesis and Reactivity

One-pot protocol An efficient one-pot protocol can convert easily accessible 3-nitropyridines to 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives, which are core structures of many pharmaceutical molecules . This strategy combines a three-step reaction in one pot by progressively adding different reactants . The reaction displays good functional group tolerance and regioselectivity, allowing 3-nitropyridine to be time-efficiently derivatized to functional 2-O,3-N-pyridines suitable for further elaborations .

Alkylation Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to give products of C–H alkylation via vicarious nucleophilic substitution .

Oxyfunctionalization Pyridinols and pyridinamines, derived from pyridine, are important intermediates with many applications in the chemical industry .

π-Hole interactions p-Nitro-pyridine-1-oxide derivatives have a strong propensity to participate in π-hole interactions via the nitro group . The N-oxide group can bond to a BF3 molecule, increasing the intensity of the nitro’s π-hole, which establishes a short contact with the O-atom of the adjacent molecule in the solid state .

Nucleophilic Functionalization A number of new 2-methyl- and 2-arylvinyl-3-nitropyridines were synthesized and their reactions with thiols were studied . It was found that 3-NO2 tends to be selectively substituted under the action of sulfur nucleophiles in the presence of another nucleofuge in position 5 .

Applications

Pharmaceuticals Pyridine derivatives, with C-O and C-N substituents at the 2 and 3 positions, are important building blocks in numerous pharmaceuticals with a wide range of promising biological properties . For instance, GSK2126458, a small-molecule pyridylsulfonamide inhibitor, has been identified as a highly potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) with in vivo activity in both pharmacodynamic and tumor growth efficacy models .

Drug Design N-heterocyclic rings, pyridin-2-ol has considerable chemical and pharmacological importance . Due to a peptidomimetic functionality of 1H-pyridin-2-one tautomer, it plays an essential role as a scaffold in drug design . Pharmacophores containing 1H-pyridin-2-ones are found in various therapeutic agents, including reverse transcriptase inhibitors, antibiotics and antifungals, anti-allergic drugs and analgesics . Moreover, 1H-pyridin-2-ones are promising compounds for the preparation of modified nucleotides and oligonucleotides .

Mechanism of Action

The mechanism of action of 3-nitropyridine 1-oxide involves its ability to participate in various chemical interactions due to the presence of the nitro and N-oxide groups. These groups can engage in hydrogen bonding, π-hole interactions, and coordination with metal ions. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating nature of the N-oxide group .

Comparison with Similar Compounds

Key Findings :

  • Carcinogenicity: The position of the nitro group critically influences carcinogenicity.
  • Mechanistic Differences: 4-Nitropyridine 1-oxide and its derivatives (e.g., 3-methyl variant) impair DNA repair in E. coli mutants (e.g., pol A1), whereas 4-nitroquinoline 1-oxide derivatives target eukaryotic systems (e.g., yeast), highlighting divergent biological interactions .

Physicochemical Properties

  • Solubility and Stability :
    • 3-Nitropyridine 1-oxide is stable under inert conditions but hygroscopic, requiring anhydrous storage .
    • Chloro derivatives (e.g., 3-chloro-4-nitropyridine 1-oxide) exhibit higher thermal stability due to halogen electronegativity, making them suitable for high-temperature reactions .
  • Spectroscopic Signatures: Fluorinated derivatives (e.g., 3-fluoro-4-nitropyridine-N-oxide) show distinct ¹⁹F NMR shifts (δ -116.71 ppm) compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Nitropyridine 1-oxide in laboratory settings?

  • Methodological Answer: The synthesis of this compound typically involves nitration of pyridine derivatives. A modified Kyodai nitration procedure using ozone and nitrogen dioxide has been reported to achieve regioselective C-nitration at the 3-position of pyridine 1-oxide . For optimized yields, reaction conditions such as temperature (−10°C to 0°C) and stoichiometric control of nitrating agents are critical. Purification via recrystallization or column chromatography is recommended to isolate the product.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Key precautions include:

  • Avoiding dust formation by using closed systems and local exhaust ventilation .
  • Wearing PPE (e.g., face shields, safety glasses, gloves) compliant with standards like NIOSH or EN 166 .
  • Storing the compound in tightly sealed containers in dry, well-ventilated areas away from incompatible substances .
  • Disposing of waste through licensed facilities to mitigate environmental risks .

Q. Which spectroscopic techniques are effective in characterizing this compound?

  • Methodological Answer:

  • Fluorescence Spectroscopy: Useful for detecting pyridine derivatives via coordination with copper(I) iodide complexes, with sensitivity in aqueous or acetonitrile suspensions .
  • Infrared (IR) Spectroscopy: Identifies functional groups like nitro and N-oxide moieties; conformational analysis can reveal equatorial/axial preferences of substituents .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide structural confirmation, particularly for regiochemical assignments of nitro groups.

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity of this compound in chemical reactions?

  • Methodological Answer: Substituents alter electron distribution and tautomerism, affecting reactivity. For example:

  • Electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution at specific positions .
  • Methyl groups at the 3-position (as in 4-Nitro-3-picoline-N-oxide) can sterically hinder reactions or stabilize intermediates . Computational modeling (DFT) is recommended to predict substituent effects on reaction pathways.

Q. How can researchers address contradictions in reported toxicity and environmental impact data for this compound?

  • Methodological Answer: When toxicity data is unavailable (e.g., EC50, LC50), apply precautionary principles:

  • Use in silico tools like QSAR models to estimate toxicity .
  • Conduct bioaccumulation assays (e.g., logP measurements) to assess environmental mobility .
  • Cross-reference hazard classifications (e.g., UN transport codes for 3-nitropyridine derivatives) to infer handling risks .

Q. What are the metabolic pathways involving cytochrome P450 enzymes in the biotransformation of this compound?

  • Methodological Answer: Cytochrome P450 enzymes mediate N-oxygenation, converting tertiary amines to N-oxides. For this compound:

  • Substrate specificity depends on substituent electronic effects; electron-deficient rings may reduce enzymatic activity .
  • In vitro assays with liver microsomes and P450 inhibitors (e.g., ketoconazole) can validate metabolic pathways. LC-MS/MS is recommended for metabolite identification.

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